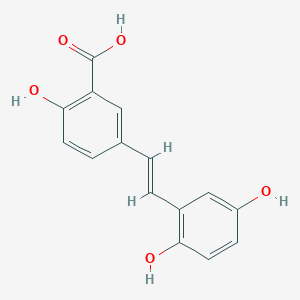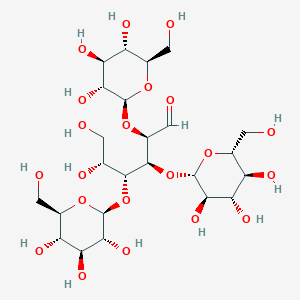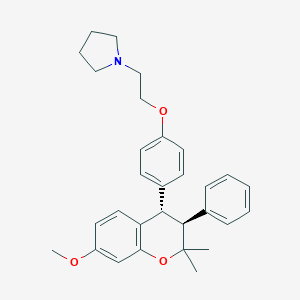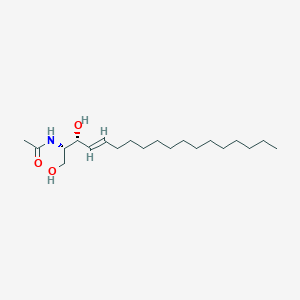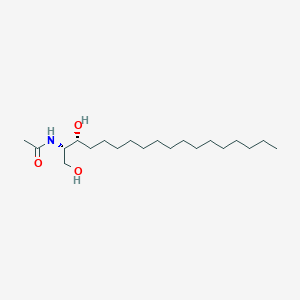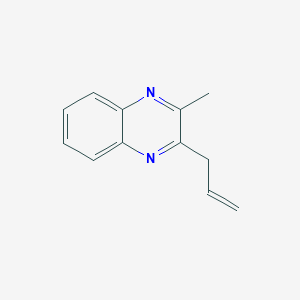
2-Allyl-3-methylquinoxaline
Descripción general
Descripción
2-Allyl-3-methylquinoxaline (AMQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a yellow crystalline solid that has been widely studied due to its potential applications in the field of medicinal chemistry. AMQX is known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
2-Allyl-3-methylquinoxaline has been extensively studied for its potential use as a drug candidate. It has been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, as well as cytotoxic activity against various cancer cell lines. Additionally, 2-Allyl-3-methylquinoxaline has been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 2-Allyl-3-methylquinoxaline has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 2-Allyl-3-methylquinoxaline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, 2-Allyl-3-methylquinoxaline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Allyl-3-methylquinoxaline has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Additionally, 2-Allyl-3-methylquinoxaline has been found to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Allyl-3-methylquinoxaline in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes and for developing new drugs. Additionally, 2-Allyl-3-methylquinoxaline is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2-Allyl-3-methylquinoxaline is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Allyl-3-methylquinoxaline. One area of interest is the development of new drugs based on the structure of 2-Allyl-3-methylquinoxaline. Researchers may also investigate the potential use of 2-Allyl-3-methylquinoxaline in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Allyl-3-methylquinoxaline and to determine its potential toxicity in vivo. Finally, researchers may investigate the potential use of 2-Allyl-3-methylquinoxaline in the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2-Allyl-3-methylquinoxaline is a heterocyclic organic compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad range of biological activities, including antiviral, anticancer, and antimicrobial properties. The synthesis method is relatively straightforward, and the compound is easy to purify. However, its potential toxicity may limit its use in certain experiments. Future research directions include the development of new drugs based on the structure of 2-Allyl-3-methylquinoxaline, investigation of its mechanism of action, and exploration of its potential use in the treatment of other diseases.
Métodos De Síntesis
2-Allyl-3-methylquinoxaline can be synthesized by the condensation of 2-aminomethyl-3-methylquinoxaline with allyl bromide in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 100-120°C. The product is then purified by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
2-methyl-3-prop-2-enylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRGMFKUUIOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550775 | |
| Record name | 2-Methyl-3-(prop-2-en-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-methylquinoxaline | |
CAS RN |
113477-48-8 | |
| Record name | 2-Methyl-3-(prop-2-en-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



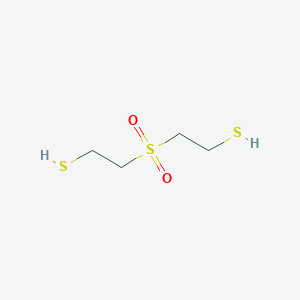
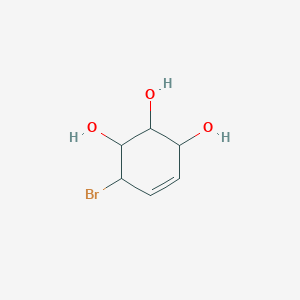
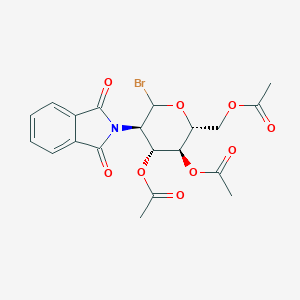
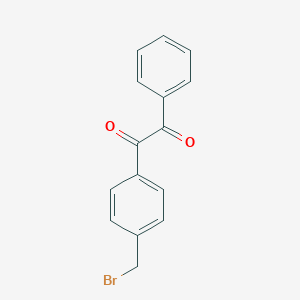
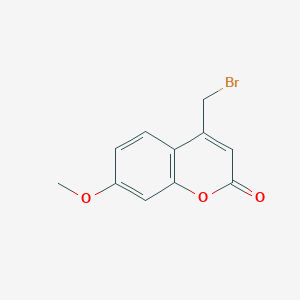
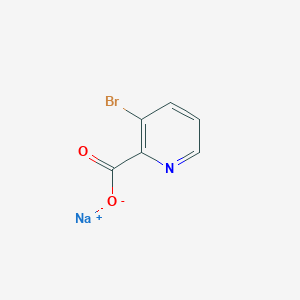
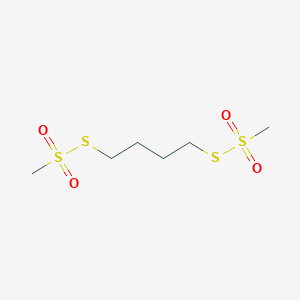
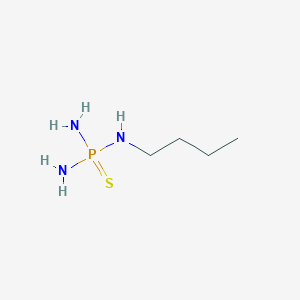
![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
